molecular formula C17H27NO2 B10969556 N,N-dibutyl-2-ethoxybenzamide CAS No. 15823-54-8

N,N-dibutyl-2-ethoxybenzamide

Cat. No.: B10969556
CAS No.: 15823-54-8
M. Wt: 277.4 g/mol
InChI Key: UPRWFOUJAWWCOV-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzene ring and two butyl groups attached to the amide nitrogen. The ethoxy group at the ortho position may influence electronic properties, while the bulky N,N-dibutyl substituents could affect solubility and steric interactions.

Properties

CAS No.

15823-54-8

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N,N-dibutyl-2-ethoxybenzamide

InChI

InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)17(19)15-11-9-10-12-16(15)20-6-3/h9-12H,4-8,13-14H2,1-3H3

InChI Key

UPRWFOUJAWWCOV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N-dibutyl-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-dibutyl-2-ethoxybenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on the Benzene Ring
  • N-{2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-4-ethoxybenzamide (): The para-ethoxy group in this compound is part of a hydrazine-based structure, which may confer distinct reactivity for biological targeting . Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, ): The ethoxymethoxy group increases lipophilicity, contributing to its herbicidal activity .
2.2 N-Substituent Variations
  • N,N-Dibutyl vs. N,N-Dimethyl: N,N-Dimethyl-2-methoxybenzamide (): Smaller dimethyl groups likely improve solubility in polar solvents compared to bulkier dibutyl substituents .
2.3 Functional Group Additions
  • Hydroxy and Amino Modifications: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The hydroxyl group enables hydrogen bonding, making it suitable for metal-catalyzed C–H functionalization reactions . 3-[(2-Ethoxy-3,4-dioxocyclobuten-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide (): The cyclobutene dione moiety introduces electrophilic sites for nucleophilic attack, useful in synthetic chemistry .

Data Table: Key Structural and Functional Comparisons

Compound Name (Reference) Benzamide Substituents N-Substituents Notable Properties/Applications
N,N-Dibutyl-2-ethoxybenzamide (Target) 2-ethoxy Dibutyl Potential synthetic intermediate; high steric bulk.
N,N-Dimethyl-2-methoxybenzamide 2-methoxy Dimethyl Enhanced solubility; possible drug candidate.
Etobenzanid 4-(ethoxymethoxy) 2,3-dichlorophenyl Herbicide; lipophilic for membrane penetration.
Compound in 4-ethoxy Hydrazine derivative Bioactive targeting via hydrazine moiety.
Compound in 3-methyl Hydroxyalkyl Metal-catalyzed reaction facilitator.

Research Findings and Implications

  • Synthetic Utility : The ethoxy group in this compound could act as a directing group in C–H activation, similar to ’s N,O-bidentate directing group .
  • Agrochemical Potential: Structural parallels to etobenzanid () suggest possible herbicidal applications if optimized for target specificity .

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